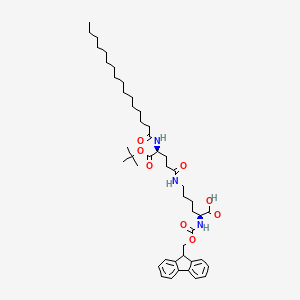![molecular formula C15H9BrCl2N2S2 B2757042 2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine CAS No. 338416-46-9](/img/structure/B2757042.png)
2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a bromobenzyl sulfanyl group and a dichlorothienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group, forming the sulfanyl linkage.
Attachment of the Dichlorothienyl Group: The final step includes the coupling of the dichlorothienyl moiety to the pyrimidine ring, which can be achieved through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or alkoxy derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential as a ligand for various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for applications in materials science.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl sulfanyl group and the dichlorothienyl moiety can form specific interactions with the active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine
- 2-[(4-Methylbenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine
- 2-[(4-Fluorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to improved biological activity.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4-(2,5-dichlorothiophen-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2S2/c16-10-3-1-9(2-4-10)8-21-15-19-6-5-12(20-15)11-7-13(17)22-14(11)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPTWPZTPPHAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

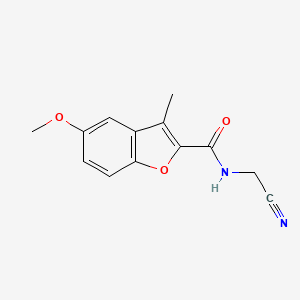
![3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2756964.png)
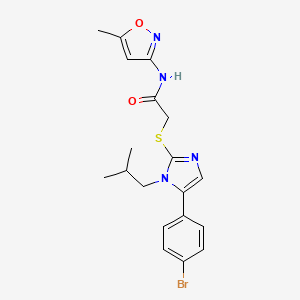
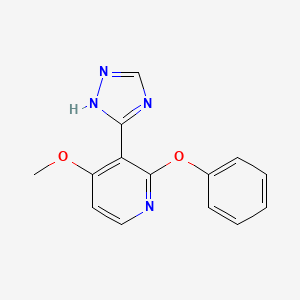
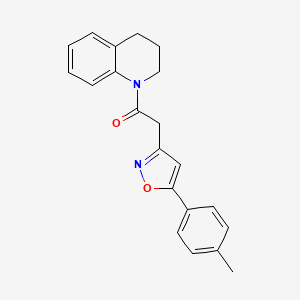
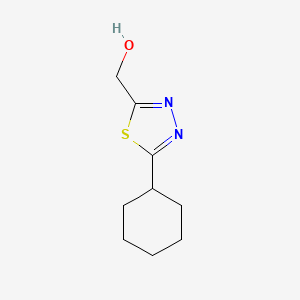
![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-nitro-phenyl)-urea](/img/structure/B2756976.png)
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2756977.png)
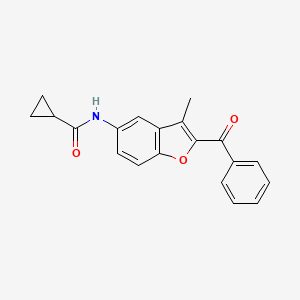
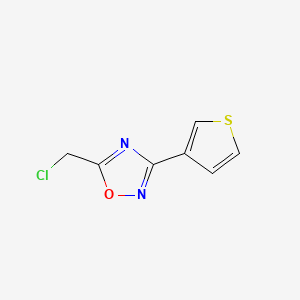
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2756980.png)
![1-(5-chloro-2-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2756981.png)
